RS 0481 - 134931-74-1

RS 0481

Catalog Number: EVT-1207939
CAS Number: 134931-74-1
Molecular Formula: C19H20N2O2S
Molecular Weight: 340.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

RS 0481 is derived from the biotransformation of specific thiazolidinecarboxamide compounds. It has been studied for its role in enhancing antitumor activity through host-mediated mechanisms, suggesting its relevance in cancer therapeutics. The classification of RS 0481 as a thiazolidine derivative indicates that it contains a five-membered ring structure with sulfur and nitrogen, which is characteristic of this class of compounds.

Synthesis Analysis

The synthesis of RS 0481 typically involves several chemical reactions, including Suzuki coupling reactions, which are commonly employed to form carbon-carbon bonds. The specific synthetic route for RS 0481 can be outlined as follows:

  1. Starting Materials: The synthesis begins with the preparation of (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide.
  2. Suzuki Coupling: This reaction involves coupling aryl halides with boronic acids in the presence of palladium catalysts to form the desired diarylpyrazine structure.
  3. Purification: The product is typically purified using chromatographic techniques to isolate RS 0481 from by-products and unreacted materials.

The conditions for these reactions often require careful control of temperature and pressure to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of RS 0481 can be described by its thiazolidine core, which includes:

  • Thiazolidine Ring: A five-membered ring containing sulfur and nitrogen atoms.
  • Substituents: Various functional groups attached to the ring that influence its biological activity and solubility.

The molecular formula for RS 0481 is C17H18N2O2S, indicating a complex structure that may interact with biological targets effectively. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of RS 0481.

Chemical Reactions Analysis

RS 0481 participates in several types of chemical reactions, including:

  • Oxidation: Under certain conditions, RS 0481 can undergo oxidation reactions, potentially leading to the formation of more reactive intermediates.
  • Reduction: It can also participate in reduction reactions where electron transfer occurs, altering its oxidation state.
  • Substitution Reactions: Given the presence of reactive functional groups, substitution reactions are common, allowing for further functionalization of the compound.

These reactions are essential for modifying RS 0481's properties and enhancing its pharmacological profile.

Mechanism of Action

The mechanism of action for RS 0481 involves its interaction with specific cellular targets that mediate antitumor effects. While detailed mechanisms remain under investigation, it is hypothesized that RS 0481 may:

  • Enhance immune response against tumors through host-mediated pathways.
  • Induce apoptosis in cancer cells by triggering signaling pathways associated with cell death.

Research into the precise molecular interactions and pathways affected by RS 0481 is ongoing, aiming to elucidate its full therapeutic potential.

Physical and Chemical Properties Analysis

The physical and chemical properties of RS 0481 include:

  • Molecular Weight: Approximately 302.40 g/mol.
  • Solubility: It is expected to have moderate solubility in organic solvents due to its lipophilic nature.
  • Stability: The stability of RS 0481 under various conditions (pH, temperature) is critical for its application in biological systems.

These properties influence how RS 0481 behaves in biological environments and affect its efficacy as a therapeutic agent.

Applications

RS 0481 has potential applications in various scientific fields:

  • Cancer Therapy: Its primary application lies in oncology as a host-mediated antitumor activator, where it may enhance the efficacy of existing treatments or serve as a lead compound for drug development.
  • Biological Research: Researchers are exploring RS 0481's mechanism of action and interactions within biological systems to better understand its pharmacological effects.

Given these applications, ongoing research into RS 0481 aims to optimize its use in therapeutic contexts while expanding our understanding of thiazolidine derivatives in medicinal chemistry.

Introduction to RS 0481

RS 0481 (chemical name: (4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-4-thiazolidinecarboxamide) is a synthetic immunomodulatory compound with demonstrated efficacy in restoring antitumor immune responses. This small-molecule agent, molecular formula C₁₉H₂₀N₂O₂S, represents a class of rationally designed therapeutics targeting immune dysfunction in oncology. Its discovery emerged from systematic efforts to develop compounds capable of reversing tumor-induced immunosuppression without triggering generalized hyperactivation. Preclinical studies position RS 0481 as a unique modulator of lymphocyte function and cytokine responsiveness, distinguishing it from broad-spectrum immunostimulants [2] [7].

Chemical Characterization of RS 0481

Molecular Structure and Formula

RS 0481 features a stereochemically defined structure with two chiral centers, established as the (4R,1'R) configuration through synthetic and analytical studies. The molecule comprises three key domains:

  • A thiazolidine core (4-position carboxamide functionalization)
  • Benzoyl group at C3 position
  • (R)-1-phenylethyl substituent on the carboxamide nitrogen

Table 1: Atomic Composition and Structural Descriptors

PropertyValue
Molecular FormulaC₁₉H₂₀N₂O₂S
Exact Mass340.12 g/mol
SMILES NotationC[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3
InChI KeyMEXWLVVJOPSWLN-PBHICJAKSA-N
Stereochemistry(4R,1'R) configuration
CAS Registry Number126769-16-2

Elemental analysis confirms composition: Carbon 67.03%, Hydrogen 5.92%, Nitrogen 8.23%, Oxygen 9.40%, Sulfur 9.42%. X-ray crystallography and NMR studies verify the relative stereochemistry critical for biological activity. The thiazolidine ring adopts an envelope conformation, while amide bonds maintain planarity, facilitating target engagement [2] [3] [4].

Physicochemical Properties and Stability

RS 0481 displays characteristic properties of a non-polar, synthetically accessible small molecule:

  • Physical Form: Off-white to pale yellow crystalline solid
  • Solubility: Soluble in DMSO (>50 mg/mL); sparingly soluble in aqueous buffers (<0.1 mg/mL at pH 7.4); moderate ethanol solubility (≈20 mg/mL)
  • Thermal Stability: Decomposition >250°C (DSC data)
  • Storage Conditions: Stable for >3 years at -20°C under anhydrous conditions

Table 2: Physicochemical Profile

ParameterCharacteristics
Purity Specifications>98% (HPLC-UV)
Solubility ProfileDMSO: >50 mg/mL; Water: <0.1 mg/mL
Stability-20°C long-term; 4°C for short-term storage
Spectral Signaturesλmax (MeOH): 258 nm; FT-IR: 1665 cm⁻¹ (C=O)
LogP (Predicted)2.8 ± 0.3 (Hydrophobic character)

Chemical stability studies indicate susceptibility to hydrolysis under strongly alkaline conditions (pH >10), with degradation occurring at the carboxamide linkage. Photostability testing confirms no significant decomposition under standard laboratory lighting. The compound's hydrophobic nature (predicted LogP ≈2.8) facilitates membrane permeability, aligning with its oral bioavailability in murine models [1] [2].

Historical Context and Discovery

RS 0481 emerged from targeted drug discovery efforts in the late 1980s by researchers investigating small-molecule immunomodulators. The compound was first synthesized and characterized in 1990 at the Sankyo Research Laboratories (Japan) through systematic structure-activity optimization of thiazolidine derivatives. Initial screening identified its capacity to restore delayed-type hypersensitivity responses in immunocompromised murine hosts.

The seminal 1991 study by Kurakata et al. established RS 0481's bioactivity profile using the X5563 plasmacytoma mouse model. Key findings included:

  • Dose-dependent enhancement of antitumor immunity at 0.1–10 mg/kg oral doses
  • Restoration of tumor-specific cytotoxic T-lymphocytes (CTLs) by >80% versus untreated controls
  • Significant inhibition of lymph node metastasis (p<0.01)
  • First evidence of macrophage functional enhancement specifically in tumor-bearing hosts

Mechanistic investigations revealed RS 0481 uniquely targeted tumor-induced immune dysfunction rather than acting as a general immunostimulant. This discrimination between pathological and physiological immune states represented a paradigm shift from contemporaneous immunotherapies like levamisole. Patent analysis indicates composition-of-matter protection expired circa 2011, though therapeutic use patents may remain in force [1] [7].

Classification Within Immunomodulatory Agents

RS 0481 occupies a distinctive niche within immunomodulator classifications based on its mechanism:

  • Functional Classification: Tumor Microenvironment-Specific Immune Restorative Agent
  • Mechanistic Category: Cytokine Responsiveness Enhancer (CRE)
  • Structural Class: Chiral Thiazolidine Carboxamide

Unlike checkpoint inhibitors (e.g., anti-CTLA-4) or cytokine therapies (e.g., IL-2), RS 0481 operates through multimodal immunocorrection:

  • Lymphocyte Reconstitution: Rebuilds tumor-damaged lymphocyte populations, particularly CTLs and TDTH cells
  • Macrophage Functionalization: Enhances tumor-inhibitory capacity of tumor-associated macrophages (TAMs) without activating normal macrophages
  • Cytokine Circuit Modulation: Increases production of macrophage-activating factors (MAF) and IL-2 by lymphocytes in tumor-bearing hosts (2.5–3 fold increase)
  • Hematopoietic Potentiation: Enhances bone marrow responsiveness to colony-stimulating factors (CSF)

Table 3: Immunomodulatory Mechanisms Compared to Standard Agents

MechanismRS 0481Standard Immunomodulators
CTL ActivationTumor-specific enhancementGeneralized stimulation
Macrophage ModulationSelective in tumor hostsNon-selective activation
Cytokine InductionIL-2/MAF production increaseDirect cytokine administration
Suppressor Cell ActivityCounteracts Treg suppressionOften enhances suppression

This mechanistic profile positions RS 0481 as a biological response modifier rather than a direct activator, distinguishing it from TLR agonists (e.g., imiquimod) and nonspecific stimulants (e.g., complete Freund's adjuvant). Its activity depends on pre-existing (but suppressed) antitumor immunity, requiring intact lymphocyte populations for optimal function. This explains the absence of activity in athymic nude mouse models and its dependency on T-cell-mediated responses for metastasis inhibition [1] [7].

Table 4: Classification Parameters

Classification AxisRS 0481 Properties
Molecular TargetUndefined (modulates cytokine signaling)
Cell Type SpecificityLymphocytes > Macrophages > Bone Marrow
Tumor SelectivityYes (functional only in tumor-bearing hosts)
Chemical OriginFully synthetic
Therapeutic CategoryExperimental immunorestorative agent

The compound's ability to augment immune responses exclusively in tumor-bearing hosts suggests interaction with tumor-derived immunosuppressive factors. Research indicates RS 0481 reverses lymphocyte anergy induced by tumor necrosis factor-α (TNF-α) and transforming growth factor-β (TGF-β), though direct molecular targets remain unidentified. Its classification continues to evolve as new mechanistic data emerge regarding its impact on PD-1/PD-L1 axis regulation [1] [7].

Properties

CAS Number

134931-74-1

Product Name

RS 0481

IUPAC Name

(4R)-3-benzoyl-N-[(1R)-1-phenylethyl]-1,3-thiazolidine-4-carboxamide

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C19H20N2O2S/c1-14(15-8-4-2-5-9-15)20-18(22)17-12-24-13-21(17)19(23)16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3,(H,20,22)/t14-,17+/m1/s1

InChI Key

MEXWLVVJOPSWLN-PBHICJAKSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3

Synonyms

3-benzoyl-N-(1-phenylethyl)-4-thiazolidinecarboxamide
RS 0481
RS-0481

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CSCN2C(=O)C3=CC=CC=C3

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC(=O)[C@@H]2CSCN2C(=O)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.